(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide
Overview
Description
(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide is a useful research compound. Its molecular formula is C16H27N3O and its molecular weight is 277.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.215412493 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Routes and Chemical Behavior
Research has demonstrated the utility of similar compounds in the formation and application of enol formates, enaminones, and related derivatives. Neveux, Bruneau, and Dixneuf (1991) reported the synthesis of enol formates like isopropenyl and hex-1-en-2-yl formates from terminal alkynes, showcasing their effectiveness as formylating agents under mild conditions Neveux, M., Bruneau, C., & Dixneuf, P. H. (1991). Journal of The Chemical Society-Perkin Transactions 1. This highlights the synthetic flexibility and potential of compounds with enamide functionalities for generating useful intermediates in organic synthesis.
Antimicrobial and Antiproliferative Activities
Compounds structurally related to "(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide" have shown promising antimicrobial and antiproliferative activities. Fahim et al. (2021) explored the synthesis of novel heterocycles, demonstrating their antimicrobial and in vitro anticancer activities Fahim, A. M., Tolan, H., Awad, H., & Ismael, E. H. I. (2021). Journal of the Iranian Chemical Society. These findings suggest the potential of enaminone-based compounds for developing new therapeutic agents.
Material Science and Conductive Polymers
Recent advancements in material science have also leveraged the unique properties of compounds similar to "this compound." Abdel-Rahman et al. (2023) synthesized conductive polyamides and investigated their application for electrochemical sensing of methotrexate, an anticancer drug Abdel-Rahman, M., El-said, W., Sayed, E. M., & Abdel-Wahab, A. (2023). Surfaces. This research demonstrates the potential application of enaminone derivatives in creating functional materials for biomedical applications.
Properties
IUPAC Name |
(E)-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]hex-3-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-7-8-9-10-16(20)19(12(2)3)11-15-13(4)17-18(6)14(15)5/h8-9,12H,7,10-11H2,1-6H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYCKWJGQWEEV-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)N(CC1=C(N(N=C1C)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N(CC1=C(N(N=C1C)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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